(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13440948

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl N-(1-ethylpiperidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) |

| Standard InChI Key | ADHDPNAOCNHJJI-UHFFFAOYSA-N |

| SMILES | CCN1CCCC(C1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCN1CCCC(C1)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

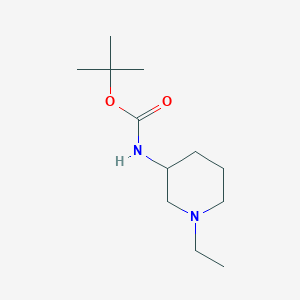

The molecular formula of (1-ethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. Its structure comprises a six-membered piperidine ring substituted at the 3-position with a carbamate group (tert-butyl ester) and a 1-position ethyl group. The tert-butyl carbamate moiety enhances steric protection and solubility, while the ethyl group influences conformational flexibility .

Key Structural Features:

-

Piperidine ring: Provides a rigid scaffold for interactions with biological targets.

-

tert-Butyl carbamate: A protective group that stabilizes the amine functionality during synthetic processes.

-

Ethyl substituent: Modulates electronic and steric properties, impacting reactivity and binding affinity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1284935-69-8 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl N-(1-ethylpiperidin-3-yl)carbamate |

| SMILES | CCN1CCCC(C1)NC(=O)OC(C)(C)C |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step strategies to ensure regioselectivity and high purity:

-

Piperidine Functionalization: Introduction of the ethyl group via alkylation of piperidine using ethyl halides or reductive amination .

-

Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the amine .

-

Purification: Chromatographic techniques (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Key Reaction Conditions:

Pharmaceutical Applications

Role in Drug Synthesis

This compound is a precursor in synthesizing 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride EP Impurity G), a metabolite of the antipsychotic drug Amisulpride . Its structural features enable precise modifications for enhancing drug bioavailability and target specificity.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Unique Advantages:

Research Findings and Future Directions

Mechanistic Insights

Studies highlight its role in modulating dopamine D2/D3 receptor binding, critical for antipsychotic activity . Molecular docking simulations reveal favorable interactions with receptor hydrophobic pockets, driven by the tert-butyl group .

Challenges and Innovations

-

Stereochemical Control: Asymmetric synthesis using chiral catalysts (e.g., BINOL) remains under exploration .

-

Scalability: Continuous-flow systems are being tested to improve large-scale production efficiency .

Future Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume